molecular formula C18H19N3O3S2 B10925621 (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10925621
M. Wt: 389.5 g/mol
InChI Key: LNEOHJKAMHGAER-CXUHLZMHSA-N
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Description

The compound (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a thiazolidinone core, a pyrazole moiety, and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction involving hydrazine and an appropriate 1,3-diketone.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the thiazolidinone ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for chemotherapy.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable starting point for the design of new drugs and pesticides.

Mechanism of Action

The mechanism of action of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves multiple pathways:

    Molecular Targets: The compound targets various enzymes and receptors in the cell, disrupting normal cellular functions.

    Pathways Involved: It can interfere with DNA replication, protein synthesis, and cell signaling pathways, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their side chains. They are primarily used as antidiabetic agents.

    Pyrazolones: These compounds contain the pyrazole ring and are known for their anti-inflammatory and analgesic properties.

Uniqueness

The uniqueness of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features, which confer a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and drug development.

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19N3O3S2/c1-20-11-13(10-19-20)9-16-17(22)21(18(25)26-16)7-6-12-4-5-14(23-2)15(8-12)24-3/h4-5,8-11H,6-7H2,1-3H3/b16-9+

InChI Key

LNEOHJKAMHGAER-CXUHLZMHSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/2\C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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